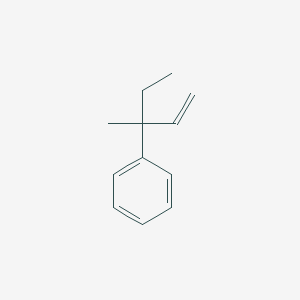
(3-Methylpent-1-en-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpent-1-en-3-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (3-methylpent-1-en-3-yl) group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-1-en-3-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (3-methylpent-1-en-3-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylpent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound alcohols, ketones, or acids.
Reduction: Formation of this compound hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(3-Methylpent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methylpent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the (3-methylpent-1-en-3-yl) group can influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methyl-3-penten-1-yl)benzene
- Benzene, 1-methyl-3-(1-methylethenyl)-
- 3-Methyl-3-penten-2-one
Uniqueness
(3-Methylpent-1-en-3-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. The position and nature of the (3-methylpent-1-en-3-yl) group play a crucial role in determining the compound’s behavior in various chemical reactions .
Eigenschaften
CAS-Nummer |
51752-50-2 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3-methylpent-1-en-3-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4,6-10H,1,5H2,2-3H3 |
InChI-Schlüssel |
QPPYVAQQHDNLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
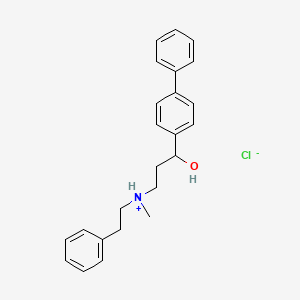

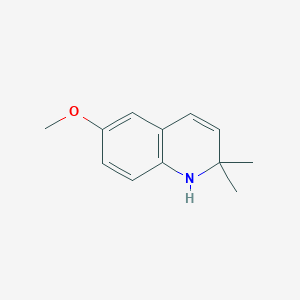
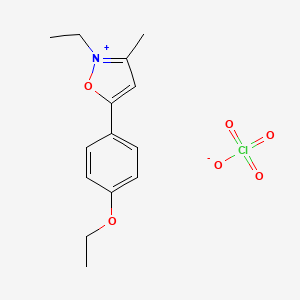
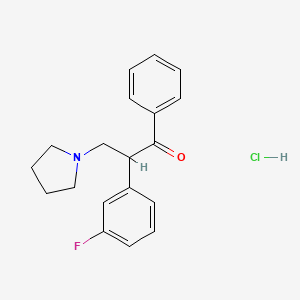
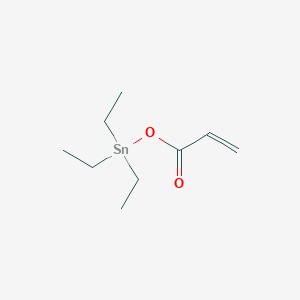
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
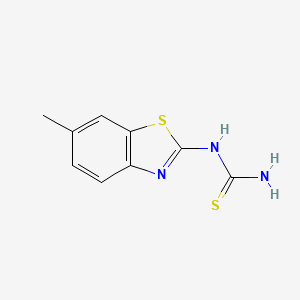
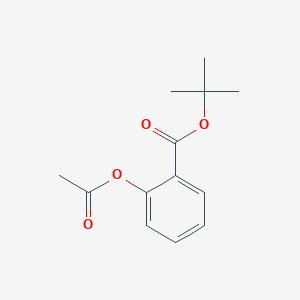
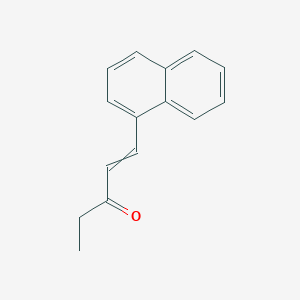
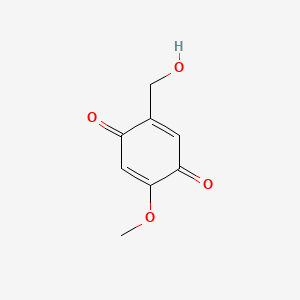
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
